molecular formula C8H9N3O5S B8426618 5-(5-Nitrothiazol-2-ylamino)-5-oxopentanoic acid

5-(5-Nitrothiazol-2-ylamino)-5-oxopentanoic acid

Cat. No.: B8426618
M. Wt: 259.24 g/mol
InChI Key: SYUNIDAVOSPBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Nitrothiazol-2-ylamino)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C8H9N3O5S and its molecular weight is 259.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

5-[(5-nitro-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C8H9N3O5S/c12-5(2-1-3-7(13)14)10-8-9-4-6(17-8)11(15)16/h4H,1-3H2,(H,13,14)(H,9,10,12)

InChI Key

SYUNIDAVOSPBAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)NC(=O)CCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Glutaric anhydride (1.0 g, 8.8 mmol), TEA (1.35 ml, 9.6 mmol) and cat. DMAP were dissolved in CH2Cl2 (7 mL). 2-Amino-5-nitrothiazole (1.4 g, 9.64 mmol) was then added and the solution was held at ambient temperature. After 18 hours, the solution was diluted with EtOAc (50 mL) and extracted with 1M NaOH (3×30 mL). The combined aqueous layers were washed with EtOAc (20 mL) then acidified with 12M HCl and subsequently extracted with EtOAc (5×20 mL). The combined organics were washed with brine (2×20 mL), dried (MgSO4), filtered and concentrated to dryness to yield 5-(5-nitrothiazol-2-ylamino)-5-oxopentanoic acid (1.13 g, 54%) as an orange solid. 1H NMR (300 MHz, DMSO-d6) δ 12.59 (bs, 1H), 8.59 (s, 1H), 2.57 (t, J=7.4 Hz, 2H), 2.28 (t, J=7.3 Hz, 2H), 1.82 (quint., J=7.3 Hz, 2H); 13C NMR (75 MHz, DMSO-d6) δ 174.0, 172.8, 161.8, 142.8, 141.7, 34.1, 32.7, 19.6; HRMS (ESI) calcd for [C8H9N3O5S+H]+260.0336. found 260.0344. Method B with 5-(5-nitrothiazol-2-ylamino)-5-oxopentanoic acid (30 mg, 0.12 mmol) afforded the title compound VPC161276 (23 mg, 46%) as an orange solid. 1H NMR (300 MHz, DMSO-d6) δ 8.61 (s, 2H), 2.61 (t, J=7.2 Hz, 4H), 1.97 (quint., J=7.0 Hz, 2H); 13C NMR (75 MHz, DMSO-d6) δ 172.8, 162.0, 142.8, 141.5, 34.0, 19.3; HRMS (ESI) calcd for [C11H10N6O6S2+H]+387.0176. found 387.0185.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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